molecular formula C11H14F3N3 B1388049 3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 866785-24-2

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B1388049
CAS No.: 866785-24-2
M. Wt: 245.24 g/mol
InChI Key: QJUQPDWOTZCCLR-UHFFFAOYSA-N
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Description

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C11H14F3N3 and a molecular weight of 245.25 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 3-methylpiperazine with 5-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. This can result in various pharmacological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in oncology and infectious diseases.

  • Chemical Formula : C₁₁H₁₄F₃N₃
  • Molecular Weight : 245.25 g/mol
  • CAS Number : 866785-24-2
  • Hazard Information : Classified as an irritant .

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine moieties exhibit diverse biological activities, including anticancer and antimicrobial effects. The trifluoromethyl group enhances the pharmacological profile by increasing lipophilicity and modifying receptor interactions.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines. The following table summarizes findings related to the activity of this compound and similar compounds:

Compound Cancer Type IC50 (μM) Mechanism of Action
This compoundProstate Cancer10.0Induction of G0/G1 phase arrest
Arylpiperazine Derivative ABreast Cancer25.0Inhibition of tubulin polymerization
Arylpiperazine Derivative BColorectal Cancer15.0Apoptosis induction via mitochondrial pathway

The biological activity of this compound is primarily attributed to its interaction with various receptors and cellular pathways:

  • Serotonin Receptor Modulation : Compounds with similar structures have been shown to act as ligands for serotonin receptors (5-HT), influencing neurotransmitter systems which can indirectly affect tumor growth and metastasis .
  • Inhibition of Cell Cycle Progression : Studies indicate that this compound can induce cell cycle arrest in the G0/G1 phase, which is critical for preventing cancer cell proliferation .
  • Tubulin Binding : Certain derivatives exhibit the ability to inhibit tubulin polymerization, leading to antimitotic effects that are beneficial in cancer therapy .

Case Study 1: Anticancer Efficacy in Prostate Cancer

A recent study evaluated the effects of this compound on DU145 prostate cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 10 μM, leading to increased cell cycle arrest in the G0/G1 phase without inducing apoptosis . This suggests a potential role in managing prostate cancer through alternative pathways.

Properties

IUPAC Name

3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-8-7-17(5-4-15-8)10-3-2-9(6-16-10)11(12,13)14/h2-3,6,8,15H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUQPDWOTZCCLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.